molecular formula C8H4BrF3O2 B13312734 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid

Cat. No.: B13312734
M. Wt: 269.01 g/mol
InChI Key: GDBJYYQOTSFAQI-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid is a chemical compound with the molecular formula C8H5BrF3O2. It is characterized by the presence of bromine, fluorine, and acetic acid functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of 3-bromo-2,6-difluorophenylboronic acid as a starting material . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine atoms onto the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction can yield corresponding acids and alcohols .

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical and biological properties. Its specific substitution pattern on the phenyl ring makes it a valuable compound for targeted chemical synthesis and biological studies .

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14)

InChI Key

GDBJYYQOTSFAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(C(=O)O)F)F)Br

Origin of Product

United States

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